2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol
Overview
Description
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . It is also known by its IUPAC name, 2-methyl-1-(tetrahydro-2H-pyran-4-ylamino)-2-propanol . This compound is characterized by the presence of a tetrahydropyran ring and an amino alcohol functional group, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol has a wide range of scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol typically involves the reaction of 2-methyl-2-propanol with oxan-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino alcohol functional group allows it to participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol
- 2-Methyl-1-[(oxan-4-yl)amino]butan-2-ol
Uniqueness
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is unique due to its specific structural features, such as the tetrahydropyran ring and amino alcohol functional group. These features confer distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
2-methyl-1-(oxan-4-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCNNLWYWYAKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCOCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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